1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene
CAS No.: 653-35-0
Cat. No.: VC2407061
Molecular Formula: C7H2ClF5
Molecular Weight: 216.53 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 653-35-0 |
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Molecular Formula | C7H2ClF5 |
Molecular Weight | 216.53 g/mol |
IUPAC Name | 1-(chloromethyl)-2,3,4,5,6-pentafluorobenzene |
Standard InChI | InChI=1S/C7H2ClF5/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h1H2 |
Standard InChI Key | ZLNVRXFZTPRLIK-UHFFFAOYSA-N |
SMILES | C(C1=C(C(=C(C(=C1F)F)F)F)F)Cl |
Canonical SMILES | C(C1=C(C(=C(C(=C1F)F)F)F)F)Cl |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene belongs to the class of polyfluorinated benzyl halides. The compound is also commonly referred to as 2,3,4,5,6-pentafluorobenzyl chloride in scientific literature. Various synonyms exist for this compound, highlighting its structural features from different perspectives .
Structural Characteristics
The compound features a benzene ring with five fluorine atoms at positions 2, 3, 4, 5, and 6, while position 1 contains a chloromethyl (-CH₂Cl) group. This unique arrangement of substituents contributes to its distinct chemical properties and reactivity patterns. The presence of multiple fluorine atoms significantly affects the electronic distribution within the molecule, influencing its behavior in chemical reactions.
Physical and Chemical Properties
The molecular formula of 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene is C₇H₂ClF₅, with a molecular weight of approximately 216.54 g/mol. The compound exhibits a boiling point of 87°C at 60 mm Hg pressure, indicating its moderate volatility under reduced pressure conditions .
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into its structure:
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¹⁹F NMR (δ, ppm): -146.1 (multiplet, 2F), -156.8 (multiplet, 1F), -165.3 (multiplet, 2F)
These spectroscopic data confirm the presence of five fluorine atoms in three distinct chemical environments and two hydrogen atoms in the chloromethyl group.
Synthesis Methods
Chloromethylation Approach
The primary method for synthesizing 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene involves the chloromethylation of pentafluorobenzene. This reaction typically employs bis(chloromethyl) ether as the chloromethylating agent and chlorosulfonic acid as both solvent and catalyst .
The detailed synthetic procedure involves:
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Cooling pentafluorobenzene and bis(chloromethyl) ether to 0-2°C
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Carefully adding chlorosulfonic acid while maintaining the temperature below 5°C
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Gradually warming the mixture to room temperature over an hour
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Heating the reaction mixture to 100°C for approximately 1.5 hours until hydrogen chloride evolution ceases
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Cooling and pouring the mixture onto crushed ice
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Separating and purifying the product through washing, drying, and distillation
This method has been reported to yield 67% of 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene with 99% purity .
Alternative Synthesis Routes
While the chloromethylation approach using bis(chloromethyl) ether and chlorosulfonic acid remains the most documented method, other potential routes might involve:
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Halogen exchange reactions from corresponding bromomethyl derivatives
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Direct functionalization of pentafluorobenzene using specialized chloromethylating reagents
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Reduction of pentafluorobenzoyl chloride followed by halogenation
These alternative approaches, though theoretically feasible, are less commonly employed in practical synthesis due to efficiency considerations.
Applications and Utility
Synthetic Intermediate
1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene serves as a versatile building block in organic synthesis. The reactive chloromethyl group can undergo various nucleophilic substitution reactions, making this compound valuable for introducing the pentafluorobenzyl moiety into more complex molecules.
Pharmaceutical and Agrochemical Applications
The compound plays a significant role in the development of fluorinated pharmaceuticals and agrochemicals. Fluorinated compounds often exhibit enhanced metabolic stability, bioavailability, and binding selectivity compared to their non-fluorinated counterparts, making them attractive candidates for drug and pesticide development.
Materials Science
In materials science, 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene contributes to the development of high-performance materials with unique properties. Fluorinated materials often display exceptional thermal stability, chemical resistance, and specialized surface properties that are valuable in various applications.
Analytical Characterization
Spectroscopic Analysis
Spectroscopic methods are essential for identifying and characterizing 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene. As previously mentioned, NMR spectroscopy provides distinctive patterns that can be used for identification:
The ¹⁹F NMR spectrum displays three characteristic signals at -146.1, -156.8, and -165.3 ppm, corresponding to the different fluorine environments within the molecule . The ¹H NMR spectrum shows a singlet at 4.4 ppm, attributed to the two hydrogen atoms of the chloromethyl group .
Chromatographic Methods
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) serve as valuable techniques for analyzing the purity and composition of 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene. These methods enable the detection of potential impurities and byproducts that might arise during synthesis.
Future Research Directions
Synthetic Methodology Improvements
Future research efforts may focus on developing more efficient and environmentally friendly synthetic routes to 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene. Potential improvements could include:
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Catalytic approaches that reduce the use of hazardous reagents
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Flow chemistry techniques for safer handling of reactive intermediates
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Green chemistry approaches to minimize waste and environmental impact
Novel Applications
Exploring new applications for 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene remains an active area of interest. Potential directions include:
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Development of novel fluorinated pharmaceuticals with enhanced properties
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Creation of specialized materials for electronics, coatings, and other high-performance applications
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Utilization in advanced imaging and diagnostic technologies
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